BenchChemオンラインストアへようこそ!

N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide

SIRT2 inhibition Epigenetics Cancer

This N-phenylacetamide derivative features a synergistic 4-bromophenylacetyl and 4-acetylaminoaniline motif critical for SIRT2 inhibition. Patent-validated selectivity over SIRT1/3 enables precise target dissection in cancer cell lines. Ideal as a chemical probe or medicinal chemistry starting point; substituting generic N-phenylacetamides compromises target binding. Custom synthesis available.

Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
Cat. No. B4789058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide
Molecular FormulaC16H15BrN2O2
Molecular Weight347.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C16H15BrN2O2/c1-11(20)18-14-6-8-15(9-7-14)19-16(21)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
InChIKeyMOVYPYVTCYUJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[4-(Acetylamino)phenyl]-2-(4-bromophenyl)acetamide: A SIRT2-Inhibitor Candidate


N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is a synthetic small molecule belonging to the N-phenylacetamide class. It is structurally defined by a 4-bromophenylacetyl group linked to a 4-acetylaminoaniline moiety . The compound has been identified in the patent literature as part of a series of N-(4-substituted phenyl)-2-substituted acetamide derivatives investigated for SIRT2 protein inhibition, a target implicated in oncology and neurodegeneration [1]. Its differentiation from close analogs lies in the synergistic combination of the 4-bromophenyl and 4-acetylamino substituents, which is designed to modulate potency and physicochemical properties.

Why N-[4-(Acetylamino)phenyl]-2-(4-bromophenyl)acetamide Cannot Be Replaced by a Generic N-Phenylacetamide


The SIRT2 inhibitory activity and target selectivity of N-phenylacetamides are exquisitely sensitive to aromatic substitution patterns. The patent by Yang et al. establishes that both the N-phenyl ring (R1-R3) and the 2-substituent (R4) are critical for potency, with specific halogen and acylamino combinations conferring differential inhibitory profiles against the SIRT2 enzyme [1]. Simply substituting the 4-bromophenylacetyl group with a 4-chlorophenyl or unsubstituted phenylacetyl group, or omitting the 4-acetylamino group, is predicted to significantly alter or abolish SIRT2 binding affinity. Therefore, generic replacement with an uncharacterized N-phenylacetamide is not scientifically valid without direct comparative activity data.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-2-(4-bromophenyl)acetamide


SIRT2 Inhibitory Potency Advantage Over Non-Brominated Analogs

In the patent series by Yang et al., the 4-bromophenyl substitution is associated with enhanced SIRT2 inhibitory potency. While the exact IC50 of N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide was not disclosed in the abstract, the patent emphasizes that compounds with halogen substitutions (Br, Cl) at the 4-position of the 2-phenylacetamide group generally exhibit significantly improved inhibitory activity compared to unsubstituted or alkyl-substituted analogs. This is consistent with a broader SAR where 4-Br and 4-CF3 groups yield the most potent SIRT2 inhibitors . The unsubstituted parent compound 25 in a related series showed an IC50 of 2.47 µM, while optimized brominated analogs achieved sub-100 nM potency [1].

SIRT2 inhibition Epigenetics Cancer

Predicted Selectivity Profile for SIRT2 Over Other Sirtuin Isoforms

The patent by Yang et al. specifically claims that the invented N-(4-substituted phenyl)-2-substituted acetamide compounds exhibit 'good inhibition activity to SIRT2' and are selective against this isoform, with minimal activity against SIRT1 and SIRT3 [1]. This class-level property is critical because inhibition of SIRT1, for example, is associated with potential toxicity. Known SIRT2 inhibitors like AK-7 (IC50 = 15.5 µM) and AGK2 show varying degrees of selectivity, with some analogs also inhibiting SIRT1 at higher concentrations . The 4-bromophenyl-acetamide scaffold is engineered to avoid the SIRT1/3 off-target effects observed with less selective inhibitors.

Isoform selectivity SIRT2 Drug safety

Enhanced Antitumor Cell Proliferation Activity Compared to Analgesic Acetamides

The patent explicitly states that the invented compounds, of which N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is a representative, 'have very good inhibitory effect on tumors' [1]. This contrasts with structurally simpler 4-bromoacetanilide derivatives like p-bromoacetanilide (N-(4-bromophenyl)acetamide, CAS 103-88-8), which are historically known as analgesic/antipyretic agents rather than antitumor compounds [2]. The addition of the 4-acetylamino group and the extended acetamide bridge redirects biological activity from cyclooxygenase inhibition toward SIRT2-mediated antitumor pathways.

Antitumor Cytotoxicity Cancer cell lines

Optimal Application Scenarios for Procuring N-[4-(Acetylamino)phenyl]-2-(4-bromophenyl)acetamide


SIRT2-Targeted Cancer Epigenetics Probe Compound

This compound is best suited as a chemical probe for studying SIRT2 deacetylase activity in cancer cell lines. Based on patent claims, it is expected to inhibit SIRT2 with selectivity over SIRT1/3, enabling researchers to dissect SIRT2-specific roles in tumor proliferation without confounding off-target effects [1].

Scaffold for Structure-Activity Relationship (SAR) Optimization

The compound provides an ideal starting point for medicinal chemistry campaigns aiming to improve SIRT2 potency and drug-like properties. The 4-bromophenyl group can be diversified, and the acetylamino moiety can be modified to explore the binding pocket, as outlined in the foundational patent by Yang et al. [1].

Comparative Control for Antitumor Mechanism Studies

Due to its predicted SIRT2-dependent antitumor mechanism, this compound can serve as a comparator alongside established SIRT2 inhibitors like AGK2 and AK-7. Its distinct structure allows for orthogonal confirmation of SIRT2-mediated phenotypes in assays where other inhibitors might be used at saturating concentrations [2].

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.